molecular formula C21H19N3O3 B11665702 N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide

Cat. No.: B11665702
M. Wt: 361.4 g/mol
InChI Key: RTHJAMHUJHCXPT-YDZHTSKRSA-N
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Description

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a nicotinohydrazide moiety, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide typically involves the condensation reaction between 3-(benzyloxy)-4-methoxybenzaldehyde and nicotinohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various research fields .

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-26-19-10-9-17(12-20(19)27-15-16-6-3-2-4-7-16)13-23-24-21(25)18-8-5-11-22-14-18/h2-14H,15H2,1H3,(H,24,25)/b23-13+

InChI Key

RTHJAMHUJHCXPT-YDZHTSKRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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